An In-Depth Technical Guide to 2-[4-(hydroxymethyl)phenyl]benzonitrile: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 2-[4-(hydroxymethyl)phenyl]benzonitrile: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Biphenyl Scaffold
The biphenyl moiety is a privileged structural motif in medicinal chemistry and materials science.[1][2] Its rigid yet conformationally flexible nature allows for precise spatial orientation of functional groups, making it an ideal scaffold for designing molecules that can interact with biological targets with high affinity and specificity.[1][3] Biphenyl derivatives have found widespread applications as antihypertensives, anti-inflammatory agents, and anticancer drugs.[1][3] 2-[4-(hydroxymethyl)phenyl]benzonitrile, with its strategically placed cyano and hydroxymethyl groups, represents a valuable building block for the synthesis of more complex molecules in these fields. This guide provides a comprehensive overview of its properties, synthesis, and potential applications.
Physicochemical Properties
| Property | Value | Source/Comment |
| Molecular Formula | C₁₄H₁₁NO | [4] |
| Molecular Weight | 209.24 g/mol | [4] |
| Appearance | Expected to be a solid at room temperature. | Based on similar biphenyl structures. |
| Melting Point | Not explicitly reported. | - |
| Boiling Point | Not explicitly reported. | Likely high due to the biphenyl core and polar functional groups. |
| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. | The hydroxyl and nitrile groups impart polarity. |
Spectroscopic Characterization
Spectroscopic analysis is crucial for confirming the identity and purity of a synthesized compound. Below are the expected spectroscopic signatures for 2-[4-(hydroxymethyl)phenyl]benzonitrile based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings. The protons of the phenyl ring bearing the hydroxymethyl group would appear as two doublets in the aromatic region (typically δ 7.0-7.8 ppm). The protons on the benzonitrile ring would also exhibit characteristic splitting patterns in the same region. The methylene protons of the hydroxymethyl group (-CH₂OH) would likely appear as a singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.5-4.7 ppm. The hydroxyl proton (-OH) would be a broad singlet, and its chemical shift would be dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum would display signals for all 14 carbons. The carbon of the nitrile group (C≡N) is expected in the δ 115-120 ppm region. The aromatic carbons would resonate in the δ 125-145 ppm range. The methylene carbon of the hydroxymethyl group would appear around δ 60-65 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present in the molecule.
-
-OH stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group's O-H stretching vibration.
-
-C≡N stretch: A sharp, medium-intensity peak around 2220-2230 cm⁻¹ corresponds to the nitrile C≡N stretching vibration.
-
C-H stretch (aromatic): Peaks above 3000 cm⁻¹ are indicative of aromatic C-H bonds.
-
C=C stretch (aromatic): Absorptions in the 1450-1600 cm⁻¹ region are due to carbon-carbon double bond stretching within the aromatic rings.
-
C-O stretch: A peak in the 1000-1250 cm⁻¹ range would correspond to the C-O stretching of the primary alcohol.
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be observed at m/z = 209. Fragmentation patterns would likely involve the loss of the hydroxymethyl group (-CH₂OH, m/z = 31) and potentially the cyano group (-CN, m/z = 26).
Synthesis of 2-[4-(hydroxymethyl)phenyl]benzonitrile
The most logical and widely employed method for the synthesis of unsymmetrical biphenyls like 2-[4-(hydroxymethyl)phenyl]benzonitrile is the Suzuki-Miyaura cross-coupling reaction.[5][6] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.[7]
Reaction Scheme
Caption: Proposed synthesis of 2-[4-(hydroxymethyl)phenyl]benzonitrile via Suzuki-Miyaura coupling.
Detailed Experimental Protocol (Proposed)
This protocol is a generalized procedure based on established Suzuki-Miyaura coupling reactions for similar biphenyl compounds.[6][8] Optimization of specific parameters may be required.
Materials:
-
2-Bromobenzonitrile
-
(4-(Hydroxymethyl)phenyl)boronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., anhydrous potassium carbonate)
-
Solvent system (e.g., Toluene and Water, or 1,4-Dioxane and Water)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-bromobenzonitrile (1.0 eq) and (4-(hydroxymethyl)phenyl)boronic acid (1.1-1.5 eq).
-
Addition of Catalyst and Base: Add the palladium catalyst (0.01-0.05 eq) and the base (2.0-3.0 eq).
-
Solvent Addition and Degassing: Add the solvent system (e.g., a 3:1 mixture of toluene and water). Degas the mixture by bubbling an inert gas through it for 15-20 minutes to remove oxygen, which can deactivate the catalyst.[8]
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Causality Behind Experimental Choices:
-
Excess Boronic Acid: Using a slight excess of the boronic acid ensures the complete consumption of the more expensive aryl halide.
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, which would render it inactive.[8] An inert atmosphere is crucial for maintaining catalytic activity.
-
Base: The base is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boron atom to the palladium center.[7]
-
Solvent System: A two-phase solvent system, often containing water, is commonly used in Suzuki couplings to dissolve the inorganic base and facilitate the reaction.
Applications and Future Prospects
Role as a Synthetic Intermediate
The primary application of 2-[4-(hydroxymethyl)phenyl]benzonitrile is as a versatile intermediate in organic synthesis.
-
Pharmaceuticals: The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, or converted to a leaving group for nucleophilic substitution, allowing for the introduction of various pharmacophores. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further points for molecular elaboration. Its known use as an impurity standard for quinoxaline angiotensin II receptor antagonists suggests its utility in the synthesis of analogs of this important class of antihypertensive drugs.[4][9]
-
Materials Science: Biphenyl derivatives are integral components of liquid crystals and organic light-emitting diodes (OLEDs).[1] The specific functional groups of 2-[4-(hydroxymethyl)phenyl]benzonitrile could be modified to tune the electronic and optical properties for these applications.
Potential Biological Activity
While there is no direct evidence of the biological activity of 2-[4-(hydroxymethyl)phenyl]benzonitrile, the biphenyl scaffold is known to be a key feature in molecules targeting various biological pathways. For instance, some biphenyl compounds have been investigated as inhibitors of the PD-1/PD-L1 interaction in cancer immunotherapy and as modulators of NMDA receptors in the central nervous system.[10][11] The unique substitution pattern of this molecule makes it an interesting candidate for screening in various biological assays.
Safety and Handling
Detailed toxicological data for 2-[4-(hydroxymethyl)phenyl]benzonitrile is not available. However, based on the safety data for related compounds like 4-(hydroxymethyl)benzonitrile and other benzonitrile derivatives, the following precautions should be taken:
-
Handling: Handle in a well-ventilated area, preferably in a fume hood.[12][13] Avoid inhalation of dust and contact with skin and eyes.[14][15]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[12][16]
-
Storage: Store in a tightly sealed container in a cool, dry place.[14]
Conclusion
2-[4-(hydroxymethyl)phenyl]benzonitrile is a valuable chemical entity with significant potential as a building block in drug discovery and materials science. Its synthesis via the robust and versatile Suzuki-Miyaura coupling makes it readily accessible. While further studies are needed to fully characterize its physicochemical properties and explore its potential biological activities, its structural features firmly place it as a compound of interest for researchers in the chemical and pharmaceutical sciences.
References
- Suzuki, A. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Accounts of Chemical Research, 43(11), 1485-1493.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.).
- Ningbo Inno Pharmchem Co., Ltd. (n.d.).
- BenchChem. (2025).
- Ali, H. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19045-19070*.
- Wikipedia. (2024). Suzuki reaction.
- BenchChem. (2025). Technical Support Center: Optimization of Suzuki Coupling for Biphenyl Synthesis.
- Google Patents. (n.d.).
- CymitQuimica. (n.d.). 2-[4-(Hydroxymethyl)phenyl]benzonitrile.
- Karlov, D. S., et al. (2021). Biphenyl scaffold for the design of NMDA-receptor negative modulators: molecular modeling, synthesis, and biological activity. RSC Medicinal Chemistry, 12(10), 1696-1705*.
- Fisher Scientific. (2014). SAFETY DATA SHEET - 4-(Hydroxymethyl)benzonitrile.
- Sigma-Aldrich. (2024).
- AK Scientific, Inc. (n.d.). SAFETY DATA SHEET - 2-[4-(Pyrrolidin-1-ylmethyl)phenyl]benzonitrile.
- CymitQuimica. (2025).
- Apollo Scientific. (2011). SAFETY DATA SHEET - 3-FORMYL-4-HYDROXYBENZONITRILE.
- BenchChem. (2025).
- ResearchGate. (n.d.). Compounds based on the biphenyl scaffold, originally identified by a...
- CymitQuimica. (n.d.). 2-[4-(Hydroxymethyl)phenyl]benzonitrile-d4.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 4. 2-[4-(Hydroxymethyl)phenyl]benzonitrile | CymitQuimica [cymitquimica.com]
- 5. gala.gre.ac.uk [gala.gre.ac.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 2-[4-(Hydroxymethyl)phenyl]benzonitrile-d4 | CymitQuimica [cymitquimica.com]
- 10. Biphenyl scaffold for the design of NMDA-receptor negative modulators: molecular modeling, synthesis, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. fishersci.com [fishersci.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. aksci.com [aksci.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. static.cymitquimica.com [static.cymitquimica.com]
